An In-Depth Technical Guide to N,N-dimethyl-2'-O-methyladenosine: Exact Mass, Chemical Structure, and Biological Significance
An In-Depth Technical Guide to N,N-dimethyl-2'-O-methyladenosine: Exact Mass, Chemical Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N,N-dimethyl-2'-O-methyladenosine (m6,6Am), a modified nucleoside found in RNA. The document details its exact mass, chemical structure, and physicochemical properties. It further explores the compound's emerging role in the epitranscriptome, distinguishing it from the more extensively studied N6-methyladenosine (m6A) and N6,2'-O-dimethyladenosine (m6Am). This guide also outlines established methodologies for its synthesis and analytical characterization, including mass spectrometry and nuclear magnetic resonance spectroscopy, offering a valuable resource for researchers in the fields of molecular biology, drug discovery, and diagnostics.
Introduction: The Expanding World of RNA Modifications
The central dogma of molecular biology has long been the cornerstone of our understanding of genetic information flow. However, the discovery of a vast and diverse array of chemical modifications to RNA, collectively known as the epitranscriptome, has unveiled a new layer of regulatory complexity. These modifications, which now number over 170, are dynamically installed, removed, and interpreted by a dedicated enzymatic machinery of "writers," "erasers," and "readers," respectively.[1] They play pivotal roles in virtually every aspect of RNA metabolism, from splicing and nuclear export to translation and decay.[1][2]
Among the most prevalent and extensively studied RNA modifications is N6-methyladenosine (m6A).[3] Its profound impact on gene expression and its association with numerous physiological and pathological processes have spurred intense research.[3] Building on this, further methylated forms of adenosine have been identified, including N6,2'-O-dimethyladenosine (m6Am), which is found at the 5' cap of messenger RNA and influences transcript stability.[1] This guide focuses on a less-explored but potentially significant variant: N,N-dimethyl-2'-O-methyladenosine (m6,6Am) . The presence of two methyl groups on the exocyclic amine (N6) in addition to the 2'-O-methylation of the ribose sugar suggests unique biochemical properties and functional consequences that are only beginning to be understood.
This document aims to consolidate the current knowledge on m6,6Am, providing a foundational resource for its study and potential therapeutic exploitation.
Core Compound Identification and Physicochemical Properties
A precise understanding of the fundamental characteristics of N,N-dimethyl-2'-O-methyladenosine is paramount for any research endeavor.
Chemical Identity
| Identifier | Value |
| Systematic Name | Adenosine, N,N-dimethyl-2'-O-methyl- |
| Common Name | N,N-dimethyl-2'-O-methyladenosine |
| Abbreviation | m6,6Am |
| CAS Number | 30891-53-3[4] |
| Molecular Formula | C13H19N5O4[5] |
Exact Mass and Molecular Weight
The precise determination of mass is critical for the accurate identification and quantification of m6,6Am, particularly in complex biological matrices.
| Mass Type | Value (Da) |
| Average Molecular Weight | 309.3[5] |
| Monoisotopic Mass | 309.14370 |
The monoisotopic mass is essential for high-resolution mass spectrometry, enabling the differentiation of m6,6Am from other molecules with the same nominal mass.
Chemical Structure
The chemical structure of N,N-dimethyl-2'-O-methyladenosine is characterized by three key features: the adenosine core, two methyl groups on the N6 position of the adenine base, and a methyl group on the 2'-hydroxyl of the ribose sugar.
Caption: Chemical structure of N,N-dimethyl-2'-O-methyladenosine (m6,6Am).
Biological Context and Functional Significance
While research specifically focused on m6,6Am is still in its nascent stages, its structural relationship to m6A and m6Am provides a framework for postulating its biological roles. The addition of methyl groups to RNA is a tightly regulated process with profound implications for gene expression.
The m6A Machinery: Writers, Erasers, and Readers
The dynamic nature of m6A modification is governed by a set of proteins:
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Writers: A methyltransferase complex, primarily composed of METTL3 and METTL14, installs the methyl group onto adenosine residues within a specific consensus sequence.[1]
-
Erasers: Demethylases, such as FTO and ALKBH5, can remove the methyl group, allowing for reversible regulation.[1]
-
Readers: A diverse group of proteins that specifically recognize and bind to m6A-modified RNA, thereby mediating its downstream effects. The YTH domain-containing proteins (e.g., YTHDF1, YTHDF2, YTHDC1) are prominent examples of m6A readers.[3]
It is plausible that a similar enzymatic machinery is involved in the metabolism of m6,6Am, although the specific enzymes responsible for the second methylation at the N6 position have yet to be fully elucidated.
Caption: The dynamic regulation of adenosine methylation and its functional consequences.
Potential Functional Roles of N,N-dimethylation
The presence of two methyl groups at the N6 position likely has significant consequences for the structure and function of RNA:
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Altered Reader Protein Binding: The bulkier dimethylated amine may alter the binding affinity and specificity of reader proteins, potentially leading to distinct downstream regulatory outcomes compared to m6A.
-
Impact on RNA Structure: The additional methyl group could influence local RNA secondary structure, which in turn can affect protein binding and accessibility to other regulatory factors.
-
Modulation of Translation: m6A has been shown to influence translation efficiency.[2] The N,N-dimethyl modification could have a more pronounced or a different effect on the recruitment and activity of the translational machinery. For instance, m6A has been shown to slow down tRNA selection during translation elongation, and the presence of a second methyl group could exacerbate this effect.[6]
-
Enhanced Stability: The 2'-O-methylation is known to confer resistance to nuclease degradation. The combination with N,N-dimethylation might further enhance the stability of the RNA molecule.
Recent studies have begun to quantify levels of various methylated adenosine modifications, including N6,N6-dimethyladenosine (m62A), in biological samples like serum, suggesting their potential as biomarkers for diseases such as cancer.[7] This highlights the importance of developing specific analytical methods to distinguish and quantify these different modified nucleosides.
Methodologies for Synthesis and Analysis
The study of N,N-dimethyl-2'-O-methyladenosine necessitates robust methods for its synthesis and sensitive detection.
Chemical Synthesis
While a dedicated, high-yield synthesis protocol for m6,6Am is not yet widely published, its synthesis can be conceptualized based on established methods for related compounds. The synthesis of 2'-O-methyladenosine often involves the direct methylation of adenosine, which can lead to a mixture of products, including N6-methylated and dimethylated species as byproducts.[1][8]
Conceptual Synthesis Workflow:
Caption: A conceptual workflow for the chemical synthesis of N,N-dimethyl-2'-O-methyladenosine.
Key Experimental Considerations:
-
Protecting Groups: The selective modification of the N6 and 2'-O positions requires the use of orthogonal protecting groups for the 3'- and 5'-hydroxyl groups of the ribose.
-
Methylating Agents: A variety of methylating agents can be employed, and their choice will influence the reaction conditions and selectivity.
-
Purification: Chromatographic techniques, such as HPLC, are essential for the purification of the final product from reaction byproducts and isomers.
Analytical Characterization
4.2.1. Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of modified nucleosides in biological samples.[8][9][10]
Experimental Protocol: LC-MS/MS for Modified Nucleoside Analysis
-
RNA Isolation and Digestion:
-
Isolate total RNA or poly(A) RNA from the biological sample of interest.
-
Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.
-
-
Chromatographic Separation:
-
Separate the resulting nucleosides using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Define specific precursor-to-product ion transitions for N,N-dimethyl-2'-O-methyladenosine. The [M+H]+ ion for m6,6Am is expected at m/z 296.1.[7]
-
-
Quantification:
-
Generate a standard curve using a synthesized and purified N,N-dimethyl-2'-O-methyladenosine standard.
-
Spike samples with a stable isotope-labeled internal standard for accurate quantification.
-
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected 1H and 13C NMR Features:
-
1H NMR: Distinct signals for the two N6-methyl groups, the 2'-O-methyl group, the anomeric proton (H1'), and the other ribose and adenine protons.
-
13C NMR: Characteristic chemical shifts for the carbons of the adenine base, the ribose sugar, and the three methyl groups.
Future Directions and Conclusion
The field of epitranscriptomics is rapidly evolving, and the exploration of less common RNA modifications like N,N-dimethyl-2'-O-methyladenosine holds immense potential for uncovering new layers of gene regulation. Key areas for future research include:
-
Development of specific antibodies and reader proteins for the selective enrichment and detection of m6,6Am.
-
Transcriptome-wide mapping of m6,6Am to identify its specific RNA targets.
-
Functional characterization of the "writers" and "erasers" that regulate m6,6Am levels.
-
Investigation of the role of m6,6Am in various diseases, including cancer and neurological disorders.
References
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Cho, Y., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols, 2(3), 100724. [Link]
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Song, C., et al. (2016). Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation. Methods in Enzymology, 560, 235-250. [Link]
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Wang, X., et al. (2015). N6-methyladenosine Modulates Messenger RNA Translation Efficiency. Cell, 161(6), 1388-1399. [Link]
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Wang, X., et al. (2015). N6-methyladenosine Modulates Messenger RNA Translation Efficiency. Cell, 161(6), 1388-1399. [Link]
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Cho, Y., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols, 2(3), 100724. [Link]
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Chen, Y., et al. (2021). The role of N6-methyladenosine (m6A) modification in the regulation of circRNAs. Journal of Hematology & Oncology, 14(1), 1-15. [Link]
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Wikipedia. (n.d.). N6-Methyladenosine. Retrieved from [Link]
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PubMed. (2021). Quantitative analysis of m6A RNA modification by LC-MS. Retrieved from [Link]
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Choi, J., et al. (2017). N6-methyladenosine in mRNA disrupts tRNA selection and translation elongation dynamics. Nature Structural & Molecular Biology, 24(2), 1-10. [Link]
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Modomics. (n.d.). N6,2'-O-dimethyladenosine (m6Am). Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6. Retrieved from [Link]
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PubChem. (n.d.). N6,2'-O-Dimethyladenosine. Retrieved from [Link]
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mzCloud. (2015). 2' O Methyladenosine. Retrieved from [Link]
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mzCloud. (2021). N6 Me dA. Retrieved from [Link]
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PubChem. (n.d.). Adenosine, N,N-dimethyl-2'-O-methyl-. Retrieved from [Link]
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SciSpace. (n.d.). Comparative structural analysis of 1-methyladenosine, 7-methylguanosine, ethenoadenosine and their protonated salts IV: 1H, 13C,. Retrieved from [Link]
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MassBank. (2017). Adenosine. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethyl-2'-O-methyladenosine. Retrieved from [Link]
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Guo, Y., et al. (2021). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients. Frontiers in Oncology, 11, 706821. [Link]
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